
2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide, also known as UMI-77, is a small molecule inhibitor of the protein MDM2, which is a negative regulator of the tumor suppressor protein p53. The p53 protein is a critical player in the regulation of cell growth and division, and its dysfunction is implicated in the development of many types of cancer. UMI-77 has been shown to be a potent inhibitor of MDM2, leading to increased levels of p53 and inhibition of cancer cell growth.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. In addition, this compound has been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.
Wirkmechanismus
2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide binds to the hydrophobic pocket of MDM2, inhibiting its interaction with p53 and leading to increased levels of p53. This, in turn, leads to the activation of p53-dependent pathways that regulate cell growth and division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further inhibiting their growth.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases. In addition, this compound has been shown to have low toxicity in animal models, making it a promising candidate for further development as a cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide is its specificity for MDM2, which reduces the risk of off-target effects. This compound has also been shown to be effective at low concentrations, making it a cost-effective option for scientific research. However, one limitation of this compound is its poor solubility in aqueous solutions, which may limit its use in certain experiments. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the study of 2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide. One area of research is the development of more potent and selective MDM2 inhibitors, which may have even greater efficacy in cancer treatment. Another area of research is the investigation of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the safety and efficacy of this compound in clinical trials should be investigated to determine its potential as a cancer therapy.
Synthesemethoden
The synthesis of 2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide involves a series of chemical reactions starting from 3,5-dimethoxybenzaldehyde and 2,4-dichlorobenzoyl chloride. The intermediate product is then reacted with N-benzyl-2-aminoethanol to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Eigenschaften
Molekularformel |
C16H15Cl2NO3 |
|---|---|
Molekulargewicht |
340.2 g/mol |
IUPAC-Name |
2,4-dichloro-N-[(3,5-dimethoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C16H15Cl2NO3/c1-21-12-5-10(6-13(8-12)22-2)9-19-16(20)14-4-3-11(17)7-15(14)18/h3-8H,9H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
KWNHECBXCHLTPD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



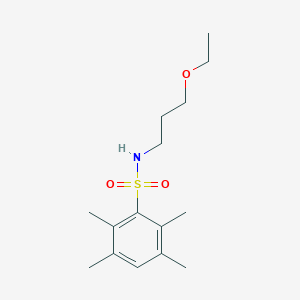
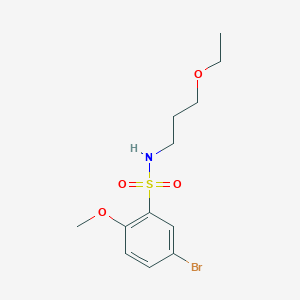
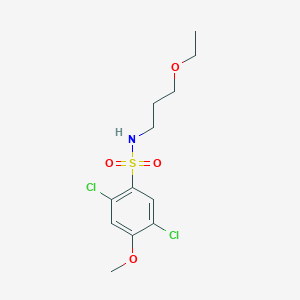
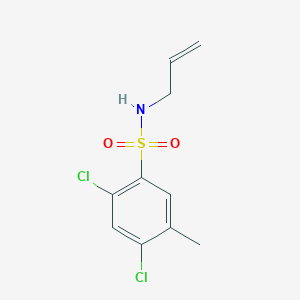
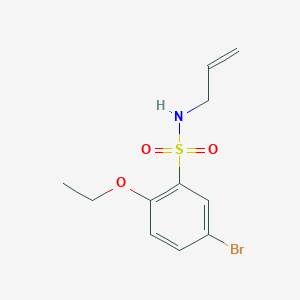
![5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether](/img/structure/B273004.png)
![4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether](/img/structure/B273012.png)
![1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273018.png)



![1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273074.png)
![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B273086.png)
![1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B273093.png)